molecular formula C15H15BrO2 B1339574 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene CAS No. 55667-12-4

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Cat. No.: B1339574
CAS No.: 55667-12-4
M. Wt: 307.18 g/mol
InChI Key: JLKLAWVKJNTSAB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with benzyloxy, bromomethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene typically involves the bromination of 2-(benzyloxy)-1-methoxybenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.

    Oxidation: The benzyloxy group undergoes electron transfer to form oxidized products.

    Reduction: The bromomethyl group is reduced by hydride transfer from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-methoxybenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)-1-methoxybenzene: Lacks the benzyloxy group, reducing its potential for oxidation reactions.

    2-(Benzyloxy)-4-methyl-1-methoxybenzene: The methyl group is less reactive compared to the bromomethyl group.

Uniqueness

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene is unique due to the presence of both benzyloxy and bromomethyl groups, which provide a combination of reactivity towards nucleophilic substitution, oxidation, and reduction reactions. This makes it a versatile intermediate in organic synthesis and various research applications.

Biological Activity

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, also known as BMB, is a compound characterized by its unique structural features, including a bromomethyl group and two aromatic rings. This article explores the biological activity of BMB, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of BMB is notable for its dihedral angle of approximately 72.6°, which influences its chemical behavior and interactions. The presence of both benzyloxy and methoxy groups enhances electron density on the aromatic system, potentially affecting reactivity in various biological contexts. The compound's structure can be summarized as follows:

ComponentDescription
Molecular FormulaC15H15BrO2
Dihedral Angle~72.6°
Functional GroupsBenzyloxy, Bromomethyl, Methoxy

Biological Activity Overview

While specific biological activities of BMB are not extensively documented, compounds with similar structures often exhibit significant biological properties. The potential for BMB to act as an intermediate in the synthesis of bioactive molecules suggests that it may possess pharmacological relevance, particularly in the following areas:

  • Antibacterial Activity : Brominated compounds are known for their antibacterial properties. Preliminary studies suggest that BMB derivatives could be explored for this activity.
  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential anticancer applications for BMB.

The biological activity of BMB may be attributed to several mechanisms:

  • Electron Donation : The methoxy group enhances electron donation through resonance effects, potentially increasing nucleophilic substitution reactions.
  • Interaction with Biomolecules : BMB may interact with enzymes and receptors, leading to inhibition or activation of their activity.

Case Studies and Research Findings

Research on structurally related compounds provides insights into the potential biological activities of BMB.

  • Cytotoxic Activity : A study on related brominated compounds demonstrated significant cytotoxic effects against human tumor cell lines (e.g., P388 and L1210) at low micromolar concentrations . This suggests that BMB could exhibit similar properties.
  • Antiviral Activity : Compounds with similar structures have been investigated for their ability to inhibit viral replication. For instance, thiosemicarbazone derivatives showed promising results against bovine viral diarrhea virus (BVDV), highlighting the potential for BMB in antiviral research .

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKLAWVKJNTSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471502
Record name 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55667-12-4
Record name 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55667-12-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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